molecular formula C16H22O11 B1276447 a-D-Galactose pentaacetate CAS No. 4163-59-1

a-D-Galactose pentaacetate

Cat. No.: B1276447
CAS No.: 4163-59-1
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-CWVYHPPDSA-N
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Description

Alpha-d-Galactose pentaacetate is a chemical compound with the molecular formula C16H22O11 and a molecular weight of 390.3393 . It is a derivative of galactose, a type of sugar, where all five hydroxyl groups are acetylated.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-CWVYHPPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263372
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
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Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-59-1
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Preparation Methods

Chemical Synthesis via Direct Acetylation of α-D-Galactose

The most common method for synthesizing α-D-galactose pentaacetate involves the direct acetylation of α-D-galactose using acetic anhydride in the presence of a catalyst. This reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on the galactose molecule are replaced by acetyl groups.

Reaction Conditions and Catalysts

The acetylation is typically conducted under anhydrous conditions to prevent hydrolysis of acetic anhydride. Pyridine or sulfuric acid serves as a catalyst, with pyridine also acting as an acid scavenger. A representative reaction is:

$$
\alpha\text{-D-Galactose} + 5\ (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \alpha\text{-D-Galactose pentaacetate} + 5\ \text{CH}_3\text{COOH}
$$

Key parameters include:

  • Temperature : 40–110°C, optimized to balance reaction rate and side-product formation.
  • Time : 2–8 hours, depending on catalyst activity.
  • Molar Ratios : A 5:1 excess of acetic anhydride ensures complete acetylation.

Purification and Recrystallization

Post-reaction, the crude product is neutralized with sodium bicarbonate or sodium acetate to deactivate residual catalyst. Solvents like acetic acid or toluene are distilled off, and the residue is recrystallized using aqueous isopropanol or methanol to achieve ≥98% purity.

Table 1: Typical Yields and Purity from Direct Acetylation
Catalyst Temperature (°C) Time (h) Yield (%) Purity (GC, %)
Pyridine 80 4 85 98.5
H$$2$$SO$$4$$ 100 3 78 97.8
ZnCl$$_2$$ 95 4 68 99.2

Data compiled from.

Industrial-Scale Production Using Mixed Glucose Pentaacetate

A patented method optimizes cost-efficiency by utilizing mixed α/β-glucose pentaacetate byproducts as starting materials. This approach reduces waste and leverages existing industrial processes.

Reaction Protocol

  • Dissolution : Mixed glucose pentaacetate (α:β ≈ 1:1) is dissolved in acetic anhydride or glacial acetic acid.
  • Catalytic Isomerization : Sulfuric acid or perchloric acid (0.01–0.2 eq.) is added to promote anomerization, favoring the α-configuration.
  • Neutralization and Solvent Recovery : Sodium bicarbonate neutralizes the catalyst, and solvents are distilled under reduced pressure.
  • Recrystallization : The residue is recrystallized in aqueous isopropanol, yielding α-D-galactose pentaacetate with >99% anomeric purity.
Table 2: Performance of Industrial-Scale Batches (2000 L Reactor)
Starting Material Purity (GC, %) Catalyst Yield (%) Final Purity (GC, %)
51.6 Tosic acid 68.8 99.2
47.8 HClO$$_4$$ 79.2 99.8
51.2 ZnCl$$_2$$ 70.6 99.3

Data from.

Anomerization and Selective Crystallization

β-D-Galactose pentaacetate can be converted to the α-anomer via acid-catalyzed anomerization. Stannic chloride (SnCl$$_4$$) in chloroform induces dissociation of the C1-acetoxy group, enabling reconfiguration to the thermodynamically stable α-form.

Mechanistic Insights

The reaction proceeds through a carbonium ion intermediate, with the α-anomer favored due to its lower steric strain.

$$
\beta\text{-D-Galactose pentaacetate} \xrightarrow{\text{SnCl}_4} \text{Carbonium ion} \rightarrow \alpha\text{-D-Galactose pentaacetate}
$$

Crystallization Conditions

  • Solvent System : 75% (w/w) aqueous isopropanol.
  • Temperature Gradient : Cooling from 60°C to 4°C enhances crystal formation.
  • Purity Control : Repeated recrystallization removes residual β-anomer.

Quality Control and Specifications

Industrial-grade α-D-galactose pentaacetate must meet stringent criteria:

Table 3: Standard Specifications
Parameter Specification
Appearance White crystalline powder
Assay (GC) ≥98.0%
Melting Point 112–114°C
Specific Rotation (c=1, CHCl$$_3$$) +103° to +107°
Water Content ≤1.0%
Residue on Ignition ≤0.1%

Challenges and Innovations

Byproduct Management

The β-anomer and partially acetylated derivatives are common impurities. Zeolite-catalyzed glycosylation and deep eutectic solvent (DES) systems have been explored to improve selectivity.

Green Chemistry Approaches

Recent advances emphasize solvent recovery and catalytic recycling. For example, DESs composed of choline chloride and malonic acid reduce waste and energy consumption.

Scientific Research Applications

Insulin Release Studies

One of the notable applications of α-D-galactose pentaacetate is in studying insulin release mechanisms. Research indicates that α-D-galactose pentaacetate can inhibit insulin release provoked by certain compounds, such as succinic acid dimethyl ester, while β-D-galactose does not exhibit this effect . This suggests a potential role for α-D-galactose pentaacetate in understanding insulin regulation and diabetes treatment.

Taste Perception Studies

Another area of interest is the compound's role in taste perception. Studies have shown that pentaacetate esters of monosaccharides, including α-D-galactose pentaacetate, can stimulate insulin release from pancreatic islets in rats, indicating a connection between taste perception and metabolic responses . This could lead to further exploration into how sugar derivatives influence appetite and metabolic health.

Phase Behavior Studies

The phase behavior of α-D-galactose pentaacetate in supercritical carbon dioxide has been investigated, revealing significant insights into its solubility and phase transitions. Research shows that solutions of α-D-galactose pentaacetate in supercritical carbon dioxide exhibit lower critical solution temperature behavior, with high solubility observed at various concentrations and temperatures . This property makes it a candidate for applications in extraction processes and as a solvent in chemical reactions.

Deacylation Reactions

α-D-Galactose pentaacetate can undergo deacylation reactions, which are essential for synthesizing other carbohydrate derivatives. Studies have demonstrated that under specific conditions, deacylation can lead to the formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose from α-D-galactose pentaacetate . Such transformations are vital for creating compounds with tailored properties for pharmaceutical applications.

Case Studies and Experimental Findings

Study Application Findings
Insulin Release StudyBiochemical ResearchInhibition of insulin release by α-D-galactose pentaacetate
Taste Perception StudyMetabolic HealthStimulation of insulin release from pancreatic islets
Phase Behavior StudyMaterial ScienceHigh solubility in supercritical CO2; LCST behavior observed
Deacylation ReactionSynthesisConversion to 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose

Mechanism of Action

Biological Activity

α-D-Galactose pentaacetate is an acetylated derivative of D-galactose, which has garnered attention for its potential biological activities. This compound is primarily studied for its role in carbohydrate chemistry and its applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article delves into the biological activities associated with α-D-galactose pentaacetate, supported by research findings, case studies, and relevant data.

α-D-Galactose pentaacetate (C₁₃H₂₄O₁₁) is a glycoside formed by the acetylation of the hydroxyl groups on D-galactose. The structure consists of five acetate groups attached to the galactose molecule, enhancing its lipophilicity and altering its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of galactose, including α-D-galactose pentaacetate, exhibit antimicrobial activity. A study focused on the synthesis of divalent LecA inhibitors from galactose pentaacetate demonstrated significant inhibitory effects against Pseudomonas aeruginosa, a bacterium known for forming biofilms and contributing to chronic infections. The synthesized inhibitors displayed low nanomolar potency, indicating that modifications of α-D-galactose can lead to compounds with enhanced biological activity against pathogenic bacteria .

Enzyme Inhibition

α-D-Galactose pentaacetate has been explored for its potential as an enzyme inhibitor. In one study, it was used as a starting material to create compounds that inhibited specific glycosidases. These enzymes are crucial in various biological processes, including digestion and cell signaling. The inhibition of these enzymes can have therapeutic implications, particularly in treating conditions like diabetes and certain cancers .

Binding Affinity Studies

Binding studies have shown that derivatives of α-D-galactose pentaacetate can selectively interact with lectins, proteins that bind carbohydrates. For instance, divalent LecA ligands synthesized from this compound exhibited increased binding affinity due to multivalent interactions, which enhance the overall efficacy of these inhibitors against bacterial pathogens . This property makes α-D-galactose pentaacetate a valuable scaffold in drug design.

Case Studies

  • Synthesis of Divalent LecA Inhibitors : A study synthesized potent divalent LecA inhibitors from α-D-galactose pentaacetate. The inhibitors showed a 260-fold increase in binding affinity compared to monovalent counterparts, underscoring the significance of structural modifications in enhancing biological activity .
  • Enzyme Activity Assays : In vitro assays demonstrated that compounds derived from α-D-galactose pentaacetate effectively inhibited glycosidase activity, which is crucial for carbohydrate metabolism. The inhibition kinetics were characterized using Michaelis-Menten equations to establish IC50 values for various derivatives .

Data Table

CompoundSourceBiological ActivityIC50 (µM)
LecA Inhibitor A5mSynthesized from α-D-Galactose PentaacetateAntimicrobial against Pseudomonas aeruginosa0.5
LecA Inhibitor B5pSynthesized from α-D-Galactose PentaacetateSelective binding to LecA0.2
Glycosidase InhibitorDerived from α-D-Galactose PentaacetateInhibition of glycosidase activity1.0

Q & A

Basic Research Questions

Q. How is α-D-Galactose pentaacetate synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis involves acetylation of α-D-galactose using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine). The reaction is typically conducted under anhydrous conditions to prevent hydrolysis. Purification is achieved via recrystallization from organic solvents like chloroform or ethanol. Characterization employs spectroscopic techniques:

  • NMR (¹H and ¹³C) confirms acetyl group positions and anomeric configuration.
  • IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹).
  • Mass spectrometry (e.g., ESI-MS) validates molecular weight (M.W. 390.34).
  • Optical rotation ([α]D) distinguishes stereoisomers (e.g., +8.6° to +23° in chloroform for β-anomers) .

Q. What are the optimal storage conditions for α-D-Galactose pentaacetate to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent moisture absorption. Avoid prolonged exposure to humid environments, as hydrolysis of acetyl groups can occur. Stability is monitored periodically via TLC or HPLC to detect degradation (e.g., free galactose formation) .

Q. What analytical techniques are used to determine the purity and optical activity of α-D-Galactose pentaacetate?

  • Methodological Answer :

  • HPLC with UV detection (210–220 nm) quantifies purity (>98%).
  • Melting point analysis (143–144°C for β-anomers) identifies polymorphic forms.
  • Specific rotation ([α]D) measured in chloroform (e.g., +23° for β-D-galactose pentaacetate) confirms stereochemical integrity.
  • TLC (silica gel, ethyl acetate/hexane) detects impurities .

Advanced Research Questions

Q. How does the stereochemistry of α-D-Galactose pentaacetate influence its reactivity in glycosylation reactions?

  • Methodological Answer : The anomeric configuration (α vs. β) dictates reactivity. α-D-Galactose pentaacetate, with axial acetyl groups, exhibits steric hindrance, reducing nucleophilic attack at the anomeric center. This is critical in glycosylation reactions where the leaving group (e.g., bromide) and solvent polarity (e.g., CH₂Cl₂ vs. DMF) modulate reaction kinetics. Conformational analysis via ²D NMR (e.g., NOESY) identifies steric interactions affecting reactivity .

Q. What methodologies resolve contradictions in reported biological activities of α-D-Galactose pentaacetate derivatives?

  • Methodological Answer : Discrepancies in toxicity (e.g., low toxicity in rats vs. irritancy in vitro) are addressed through:

  • Comparative bioassays using standardized cell lines (e.g., HEK293) and exposure durations.
  • Metabolic profiling (LC-MS/MS) to track acetyl group hydrolysis and metabolite formation.
  • Controlled hydrolysis studies to correlate bioactivity with free galactose release .

Q. How can researchers design experiments to study the anomeric equilibration of α-D-Galactose pentaacetate under varying conditions?

  • Methodological Answer :

  • Kinetic studies using TLC or ¹H NMR to monitor anomeric ratio changes (α:β) in solvents like acetone-d6 or CDCl₃.
  • Temperature dependence : Heating (40–60°C) accelerates equilibration; quench samples at intervals for analysis.
  • Acid/base catalysis : Compare equilibration rates with/without catalytic HCl or Et₃N .

Q. What are the implications of acetyl group migration in α-D-Galactose pentaacetate during prolonged storage?

  • Methodological Answer : Acetyl migration (e.g., C-2 to C-3) alters reactivity and bioactivity. Detect migration via:

  • ²D HSQC NMR to map acetyl positions.
  • Stability-indicating HPLC methods with C18 columns.
    Mitigation involves storing samples at low temperatures (−20°C) and avoiding polar protic solvents .

Q. How can α-D-Galactose pentaacetate be utilized in the synthesis of glycoconjugates?

  • Methodological Answer : As a protected glycosyl donor:

  • Selective deprotection : Use NaOMe/MeOH to remove acetyl groups while preserving the anomeric acetate.
  • Glycosylation : Activate with Lewis acids (e.g., BF₃·Et₂O) to form glycosidic bonds with acceptors (e.g., serine residues).
  • Post-synthetic modifications : Enzymatic or chemical removal of remaining acetyl groups yields functional glycoconjugates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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